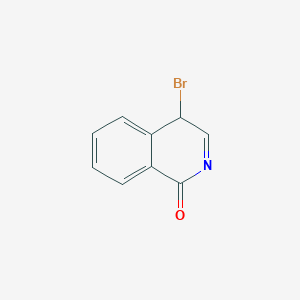

4-bromo-4H-isoquinolin-1-one

Beschreibung

4-Bromo-4H-isoquinolin-1-one is a brominated derivative of the isoquinolinone heterocycle, a scaffold renowned for its pharmaceutical relevance. Isoquinolinones are characterized by a fused bicyclic structure containing a lactam moiety, which imparts unique electronic and steric properties. Bromination at the 4-position enhances electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry and drug synthesis .

Eigenschaften

Molekularformel |

C9H6BrNO |

|---|---|

Molekulargewicht |

224.05 g/mol |

IUPAC-Name |

4-bromo-4H-isoquinolin-1-one |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5,8H |

InChI-Schlüssel |

FRBVJEICIYXINY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C=NC2=O)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-bromo-4H-isoquinolin-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, the reaction of 2-phenylethynyl benzyl azide with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-4H-isoquinolin-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

4-bromo-4H-isoquinolin-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Isoquinolinone derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: It is used in the development of new materials and as a precursor for various chemical processes

Wirkmechanismus

The mechanism of action of 4-bromo-4H-isoquinolin-1-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The bromine atom at the 4-position can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The following table summarizes key structural features, molecular properties, and applications of 4-bromo-isoquinolin-1-one derivatives:

Key Comparative Insights

Electronic Effects: Bromine at position 4 increases electron-withdrawing effects, enhancing electrophilic aromatic substitution (EAS) reactivity. Derivatives with electron-donating groups (e.g., 7-NH₂ in ) exhibit reduced EAS rates but improved hydrogen-bonding capacity, influencing solubility and target binding .

Steric Considerations: Methyl groups at positions 2 () or 3 () introduce steric hindrance, affecting molecular conformation. For example, 4-bromo-2-methylisoquinolin-1(2H)-one may exhibit restricted rotation around the lactam ring, influencing binding to hydrophobic enzyme pockets . Bulky substituents like 4-methoxybenzyl () drastically alter molecular geometry, reducing synthetic accessibility but improving selectivity in receptor interactions.

Hydrogen Bonding and Crystal Packing: Hydroxy and amino substituents () enable intermolecular hydrogen bonding (N–H⋯O or O–H⋯O), as observed in crystal structures of related isoquinolinones . These interactions stabilize solid-state packing and enhance solubility in polar solvents. The absence of such groups in 4-bromo-4H-isoquinolin-1-one may result in lower melting points and increased lipophilicity.

Biological Activity: Amino-substituted derivatives () show promise in antimicrobial studies due to their ability to disrupt bacterial cell membranes. Hydroxy derivatives () are explored for metal chelation, relevant in neurodegenerative disease therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.